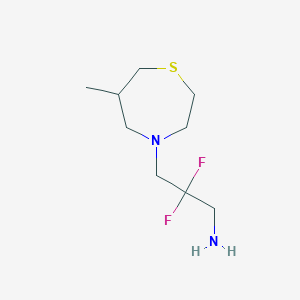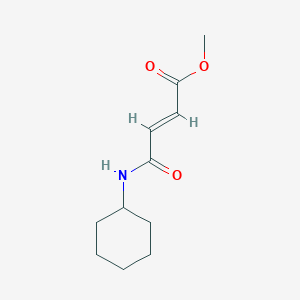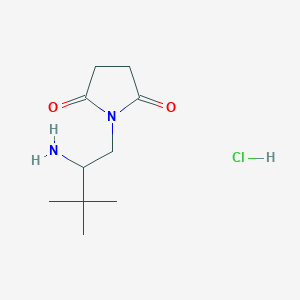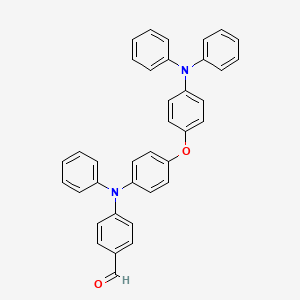![molecular formula C15H27N3O4 B13148091 2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate include other heterocyclic compounds with similar structural features, such as:
- 2-tert-butyl 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate
- Indole derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H27N3O4 |
|---|---|
Molekulargewicht |
313.39 g/mol |
IUPAC-Name |
2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-5-17-9-11(13(19)21-4)7-16-8-12(17)10-18/h11-12,16H,5-10H2,1-4H3 |
InChI-Schlüssel |
URZJDSLRFAUBJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CNCC2C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)



![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)

![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)

